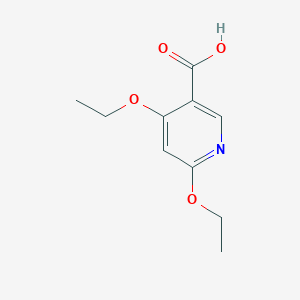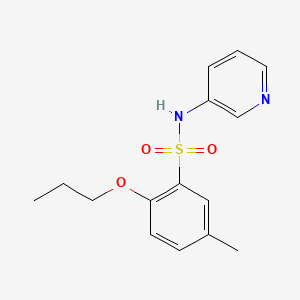![molecular formula C25H25N3O3S B2923344 7-(3,4-diethoxyphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1243105-95-4](/img/no-structure.png)
7-(3,4-diethoxyphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3,4-diethoxyphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C25H25N3O3S and its molecular weight is 447.55. The purity is usually 95%.
BenchChem offers high-quality 7-(3,4-diethoxyphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3,4-diethoxyphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Several studies have focused on the synthesis and structural characterization of compounds related to 7-(3,4-diethoxyphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one, showcasing its role in chemical research as a key intermediate for further modifications and applications:
- Korbonits et al. (1991) detailed a novel formation of olefins from amines, leading to the synthesis of 4-substituted 6,7-dihydro-9,10-dialkoxy-2H-pyrimido[6,1-a]isoquinoline-2-imines, demonstrating the compound's utility in creating complex pyrimidine derivatives through heating-induced transformations (Korbonits, Simon, & Kolonits, 1991).
- Abdel-rahman, Awad, & Bakhite (1992) explored the synthesis of novel tetrahydroquinolino[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives, highlighting the versatility of the core structure in generating various substituted pyrimidine derivatives with potential for diverse applications (Abdel-rahman, Awad, & Bakhite, 1992).
Bioactivity and Potential Therapeutic Applications
Research into the derivatives of 7-(3,4-diethoxyphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one has also uncovered their potential bioactivity, providing insights into possible therapeutic applications:
- Kandeel et al. (2013) synthesized a variety of novel thieno[3,2-d]pyrimidines with different functional groups aimed at enriching the arsenal of chemotherapeutic agents for cancer treatment. This study emphasizes the compound's role in the design of molecules with DNA-interchelating properties, potentially offering new pathways for cancer therapy (Kandeel, Abdelhameid, Eman, & Labib, 2013).
- Wang et al. (2017) focused on the synthesis of [11C]HG-10-102-01, a new potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease, derived from pyrimidin-2-ylamino compounds. This research demonstrates the utility of such compounds in developing diagnostic tools for neurodegenerative diseases (Wang, Gao, Xu, & Zheng, 2017).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-(3,4-diethoxyphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one involves the synthesis of the thieno[3,2-d]pyrimidin-4(3H)-one core followed by the introduction of the 3,4-dihydroisoquinolin-2(1H)-yl and 3,4-diethoxyphenyl groups.", "Starting Materials": [ "2-aminothiophene", "ethyl acetoacetate", "2-chloro-3,4-dihydroisoquinoline", "3,4-diethoxybenzaldehyde", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-amino-3-cyano-4,5,6,7-tetrahydrothieno[3,2-d]pyrimidin-4-one by reacting 2-aminothiophene with ethyl acetoacetate in the presence of sodium ethoxide and acetic anhydride.", "Step 2: Synthesis of 2-amino-3-cyano-4,5,6,7-tetrahydrothieno[3,2-d]pyrimidin-4-one-7-carboxylic acid by hydrolyzing the cyano group with sulfuric acid.", "Step 3: Synthesis of 2-amino-3-cyano-4,5,6,7-tetrahydrothieno[3,2-d]pyrimidin-4-one-7-carboxylic acid ethyl ester by reacting the carboxylic acid with ethanol and sulfuric acid.", "Step 4: Synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-cyano-4,5,6,7-tetrahydrothieno[3,2-d]pyrimidin-4-one-7-carboxylic acid ethyl ester by reacting 2-chloro-3,4-dihydroisoquinoline with the ethyl ester in the presence of sodium ethoxide.", "Step 5: Synthesis of 7-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(3,4-diethoxyphenyl)-3-cyano-4,5,6,7-tetrahydrothieno[3,2-d]pyrimidin-4-one by reacting 3,4-diethoxybenzaldehyde with the previous intermediate in the presence of sodium hydroxide and acetic acid.", "Step 6: Synthesis of 7-(3,4-diethoxyphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one by reducing the cyano group with sodium borohydride in the presence of ethanol and water." ] } | |
Número CAS |
1243105-95-4 |
Nombre del producto |
7-(3,4-diethoxyphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one |
Fórmula molecular |
C25H25N3O3S |
Peso molecular |
447.55 |
Nombre IUPAC |
7-(3,4-diethoxyphenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H25N3O3S/c1-3-30-20-10-9-17(13-21(20)31-4-2)19-15-32-23-22(19)26-25(27-24(23)29)28-12-11-16-7-5-6-8-18(16)14-28/h5-10,13,15H,3-4,11-12,14H2,1-2H3,(H,26,27,29) |
Clave InChI |
INSPOQPLHKLLSM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCC5=CC=CC=C5C4)OCC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-N-[dimethyl(oxo)-$l^{6}-sulfanylidene]benzamide](/img/structure/B2923261.png)



![Lithium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]-1,3-oxazole-4-carboxylate](/img/structure/B2923268.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone](/img/structure/B2923269.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2923271.png)

![1-(4-Chlorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2923274.png)

![2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2923280.png)


